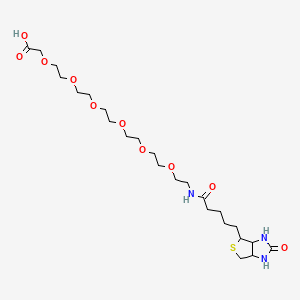

Biotin-PEG6-CH2COOH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Biotin-PEG6-CH2COOHは、ビオチン、ポリエチレングリコール(PEG)、およびカルボン酸基を組み合わせた化合物です。ビオチンは、アビジンおよびストレプトアビジンに強い親和性を有するB複合ビタミンであり、様々な生化学的用途に役立ちます。ポリエチレングリコール(PEG)は、化合物の溶解性および安定性を向上させる親水性ポリマーです。 カルボン酸基は、さらなる化学修飾およびコンジュゲーションを可能にする .

準備方法

合成経路と反応条件

Biotin-PEG6-CH2COOHの合成は、通常、末端にカルボン酸基を持つPEG鎖とビオチンをコンジュゲートすることにより行われます。このプロセスを以下に要約します。

ビオチンの活性化: ビオチンは、まずN-ヒドロキシスクシンイミド(NHS)などのカップリング試薬を用いて活性化され、ビオチン-NHSエステルを形成します。

PEGylation: 活性化されたビオチンを次に、PEG6-アミンと穏やかな条件下で反応させて、Biotin-PEG6-NH2を形成します。

カルボキシル化: 最後に、Biotin-PEG6-NH2のアミン基は、コハク酸無水物などのカルボキシル化試薬を用いてカルボン酸基に変換される

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには以下が含まれます。

バルク合成: ビオチンとPEGを大量に工業用反応器で反応させます。

精製: 生成物は、クロマトグラフィーなどの技術を用いて精製され、未反応の出発物質や副生成物が除去されます。

化学反応の分析

反応の種類

Biotin-PEG6-CH2COOHは、様々な化学反応を受けます。これらには、次のようなものがあります。

置換反応: カルボン酸基は、アミンと反応してアミド結合を形成できます。

エステル化: カルボン酸基は、アルコールと反応してエステルを形成できます。

コンジュゲーション反応: ビオチン部分は、アビジンまたはストレプトアビジンと結合して、強い非共有結合複合体を形成できる

一般的な試薬と条件

カップリング試薬: N-ヒドロキシスクシンイミド(NHS)、ジシクロヘキシルカルボジイミド(DCC)。

溶媒: ジメチルスルホキシド(DMSO)、N,N-ジメチルホルムアミド(DMF)。

主要な製品

アミド: アミンと反応させて生成されます。

エステル: アルコールと反応させて生成されます。

ビオチン-アビジン複合体: アビジンまたはストレプトアビジンと結合して形成される

科学研究への応用

This compoundは、科学研究において幅広い用途があります。

化学: バイオコンジュゲートやPROTAC(プロテオリシス標的化キメラ)の合成におけるリンカーとして使用されます。

生物学: タンパク質や核酸などの生体分子の標識と検出に使用されます。

医学: 薬物送達システムで、治療薬の溶解性と安定性を向上させるために使用されます。

産業: 診断アッセイとバイオセンサーの開発に適用される .

科学的研究の応用

Biotin-PEG6-CH2COOH has a wide range of applications in scientific research:

Chemistry: Used as a linker in the synthesis of bioconjugates and PROTACs (proteolysis-targeting chimeras).

Biology: Employed in the labeling and detection of biomolecules, such as proteins and nucleic acids.

Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.

Industry: Applied in the development of diagnostic assays and biosensors .

作用機序

Biotin-PEG6-CH2COOHは、以下のメカニズムを通じてその効果を発揮します。

ビオチン-アビジン相互作用: ビオチン部分は、アビジンまたはストレプトアビジンに強く結合し、ビオチン化分子の検出と精製を促進します。

PEGylation: PEG鎖は、化合物の親水性と安定性を高め、凝集を減らし、溶解性を向上させます。

カルボキシル化: カルボン酸基は、さらなる化学修飾とコンジュゲーションを可能にし、複雑なバイオコンジュゲートを作成できます

類似化合物との比較

Biotin-PEG6-CH2COOHは、次のような他の類似化合物と比較できます。

Biotin-PEG3-CH2COOH: PEG鎖が短く、溶解性と安定性が低くなります。

N3-PEG6-CH2COOH: ビオチンの代わりにアジド基を含み、クリックケミストリーの用途に使用されます。

Fmoc-NH-PEG6-CH2COOH: Fmoc保護アミン基を含み、ペプチド合成に使用される .

This compoundは、ビオチン、PEG、およびカルボン酸基を組み合わせているため、様々な生化学的用途に非常に汎用性が高いです。

特性

分子式 |

C24H43N3O10S |

|---|---|

分子量 |

565.7 g/mol |

IUPAC名 |

2-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |

InChI |

InChI=1S/C24H43N3O10S/c28-21(4-2-1-3-20-23-19(18-38-20)26-24(31)27-23)25-5-6-32-7-8-33-9-10-34-11-12-35-13-14-36-15-16-37-17-22(29)30/h19-20,23H,1-18H2,(H,25,28)(H,29,30)(H2,26,27,31) |

InChIキー |

OSYIWVPFILFDIG-UHFFFAOYSA-N |

正規SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCC(=O)O)NC(=O)N2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。